4-Fluoro-2-mercaptobenzonitrile
Overview
Description
4-Fluoro-2-mercaptobenzonitrile is an organic compound characterized by the presence of a fluorine atom, a thiol group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for 4-Fluoro-2-mercaptobenzonitrile often involve multi-step synthesis processes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-mercaptobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive thiol group.
Medicine: Investigated for potential therapeutic applications, including as a component in drug design.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-mercaptobenzonitrile involves its reactive functional groups. The thiol group can form covalent bonds with various biological molecules, influencing enzyme activity and protein function. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a thiol group.
4-Chloro-2-mercaptobenzonitrile: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Mercaptobenzonitrile: Lacks the fluorine atom, affecting its reactivity and applications.
Uniqueness: 4-Fluoro-2-mercaptobenzonitrile is unique due to the combination of its fluorine atom, thiol group, and nitrile group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
4-fluoro-2-sulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFZTBZFMRQWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304028 | |
Record name | 4-Fluoro-2-mercaptobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374518-05-4 | |
Record name | 4-Fluoro-2-mercaptobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374518-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-mercaptobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101304028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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